四乙基硅烷

概述

描述

Tetraethylsilane (TES, Si(C2H5)4) is a silicon-based compound used as a precursor for the growth of silicon carbide (SiC) thin films on silicon substrates. It is utilized in chemical vapor deposition methods to produce high-quality SiC films, which are important in various industrial applications due to their exceptional material properties. The use of TES is particularly noted for its safety and the ability to control the carbon content in the SiC films by adjusting the flow rate of TES during the deposition process .

Synthesis Analysis

The synthesis of tetraethylsilane involves the use of silicon tetrachloride (SiCl4) with organolithium compounds prepared in situ from the corresponding alkynes and n-BuLi. This method has been employed to create a series of tetraethynylsilanes, which are structurally related to tetraethylsilane and have been studied for their photoactivated insecticidal activities . Additionally, the synthesis of tetrafunctionalized tetrasilanes, which are derivatives of tetraethylsilane, has been achieved by reacting tetraphenyltetrasilanes with trifluoromethanesulfonic acid, demonstrating the versatility of silicon-based compounds in chemical synthesis .

Molecular Structure Analysis

The molecular structure of tetraethylsilane and its derivatives has been extensively studied. For instance, the gas-phase structure of sterically crowded disilanes, which are structurally related to tetraethylsilane, has been determined using electron diffraction and quantum chemical methods. These studies reveal the influence of bulky substituents on the geometric structures of silicon compounds . Additionally, the molecular structure of tetravinylsilane, another derivative, has been investigated by gas-phase electron diffraction, providing insights into the conformational preferences and bond lengths of silicon compounds with multiple vinyl groups .

Chemical Reactions Analysis

Tetraethylsilane and its derivatives participate in various chemical reactions. For example, the reaction of tetrafunctionalized tetrasilanes with different reagents such as methylmagnesium chloride, acetyl chloride, and 2-propanol has been demonstrated, highlighting the reactivity of silicon compounds and their potential as starting materials for further chemical transformations . The direct synthesis of disilene from dihalomonosilane, which is related to the chemistry of tetraethylsilane, has also been reported, showcasing the ability to form Si=Si double bonds under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetraethylsilane and related compounds have been characterized in various studies. For instance, the preparation and properties of tetra(2-chloro)ethoxysilane, a compound similar to tetraethylsilane, have been described, including its monomeric nature in benzene solution and its reactivity in alcoholysis reactions . The growth of SiC films using tetraethylsilane has been optimized by controlling the substrate temperature and TES flow rate, which directly affects the physical properties of the resulting SiC films .

科学研究应用

1. 用于碳化硅薄膜生长

四乙基硅烷(TES)是碳化硅(SiC)薄膜生长的关键前体,特别是在硅衬底上。它在化学气相沉积过程中被用于形成无碳SiC薄膜。调节TES流量对于去除多余碳并在高温(例如1350°C)下获得高质量薄膜至关重要(Kubo et al., 2004)。

2. 在艺术和石材保护中的应用

基于四乙基硅烷的化合物,特别是与二氧化硅纳米颗粒和聚二甲基硅烷结合时,被用于艺术和石材保护。这种组合增强了石材固化剂中二氧化硅凝胶相的耐久性,在老化和干燥过程中减少开裂,从而为文化遗产物品提供更好的保护(Liu et al., 2013)。

3. 在疏水性二氧化硅气凝胶中的作用

在超疏水性二氧化硅气凝胶的生产中,基于四乙基硅烷的气凝胶展示出快速凝胶化,并赋予疏水性能,无需额外的疏水试剂。这种性质在需要防潮性和低热导率的应用中特别有优势(Nadargi et al., 2009)。

4. 用于微型模板的化学气相沉积

正硅酸四乙酯(TEOS)被用于大气压等离子体增强化学气相沉积,用于在聚二甲基硅氧烷(PDMS)衬底上制作微型模板。这种应用在生物和化学分析的微型化设备制造中具有重要意义(Lee & Yang, 2013)。

作用机制

Target of Action

Tetraethylsilane is an organosilicon compound that primarily targets silicon and carbon atoms in its molecular structure . The primary targets of Tetraethylsilane are the silicon atom and the ethyl groups attached to it .

Mode of Action

The mode of action of Tetraethylsilane involves the initiation of its pyrolysis by Si-C bond fission to the primary reaction products, triethylsilyl (SiEt3) and ethyl radicals . In the secondary reactions of the triethylsilyl radical, at lower temperatures, the production of HSiEt2 was favored over its competing reaction channel, Si-C bond fission (producing SiEt2) .

Biochemical Pathways

The biochemical pathways affected by Tetraethylsilane involve the pyrimidine metabolism reference Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway . The β-hydride elimination of ethylene is reported as the only initiation pathway in the photolytic decomposition of tetraethylsilane .

Pharmacokinetics

Its physical properties such as its liquid form, a boiling point of 153-154 °c, and a density of 0761 g/mL at 25 °C suggest that it could have significant volatility and low water solubility .

Result of Action

The result of the action of Tetraethylsilane is the formation of triethylsilyl and ethyl radicals, which can further participate in secondary reactions . These reactions can lead to the production of various other compounds, depending on the reaction conditions .

Action Environment

The action of Tetraethylsilane can be influenced by environmental factors such as temperature. For instance, at lower temperatures, the production of HSiEt2 is favored, while at higher temperatures, the Si-C bond fission reaction becomes significant . Therefore, the temperature can significantly influence the action, efficacy, and stability of Tetraethylsilane.

安全和危害

未来方向

Tetraethylsilane has significant practical applications due to its enhancement of the photoluminescence quantum yield . Its derivatives are of interest to researchers due to their complex synthesis and poorly understood structure and properties . Further studies of the electronic structure and chemical interactions in silicon compounds with different functional groups are ongoing .

属性

IUPAC Name |

tetraethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20Si/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZQFJFZMMALHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

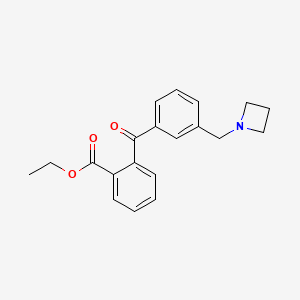

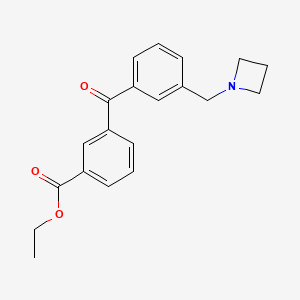

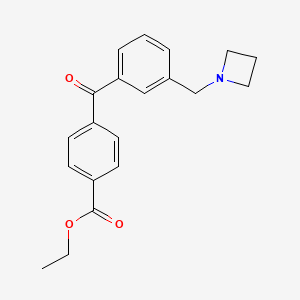

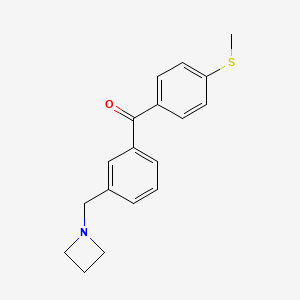

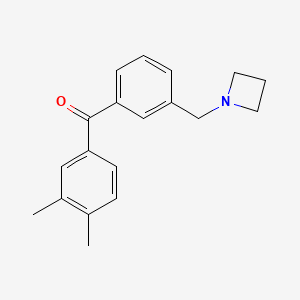

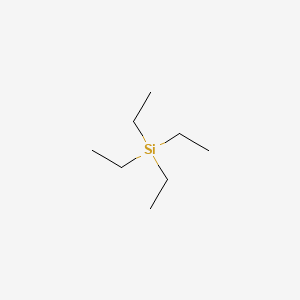

CC[Si](CC)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060891 | |

| Record name | Silane, tetraethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Tetraethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17429 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

5.0 [mmHg] | |

| Record name | Tetraethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17429 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Tetraethylsilane | |

CAS RN |

631-36-7 | |

| Record name | Tetraethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=631-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, tetraethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, tetraethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, tetraethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of tetraethylsilane?

A1: Tetraethylsilane has a molecular formula of Si(C₂H₅)₄ and a molecular weight of 144.33 g/mol. []

Q2: What spectroscopic techniques are helpful in characterizing tetraethylsilane?

A2: Several spectroscopic techniques can be used, including:

- NMR Spectroscopy: Provides information about the structure and environment of hydrogen atoms in the molecule. For instance, an exact solution of the spin Hamiltonian for the ethyl group in tetraethylsilane was calculated and compared with its experimental NMR spectra. []

- Infrared Spectroscopy (IR): Helps identify functional groups and chemical bonds present in the molecule. [, ]

- Raman Spectroscopy: Complementary to IR, provides information about molecular vibrations and rotations. []

- X-ray Photoelectron Spectroscopy (XPS): Used to analyze the elemental composition and chemical states of silicon and carbon in the molecule and derived materials like a-SiC:H films. []

- Photoelectron Spectroscopy: Useful for studying the electronic structure of tetraethylsilane. []

Q3: What are the primary decomposition pathways of tetraethylsilane at high temperatures?

A3: Thermal decomposition of tetraethylsilane, investigated up to 1330 K using flash pyrolysis coupled with vacuum ultraviolet photoionization mass spectrometry, revealed two main pathways:

- Si-C bond fission: This is the dominant pathway, leading to the formation of triethylsilyl (SiEt3) and ethyl radicals. []

- β-Hydride elimination: This pathway becomes significant at lower temperatures and involves the loss of a hydrogen atom from the beta carbon, producing HSiEt2. []

Q4: How does the temperature influence the competition between β-hydride elimination and Si-C bond fission in tetraethylsilane decomposition?

A4: At lower temperatures, β-hydride elimination is favored, leading to the formation of HSiEt2. As the temperature increases, Si-C bond fission becomes the dominant pathway, producing SiEt3 and ethyl radicals. []

Q5: What are some secondary reaction products observed during tetraethylsilane pyrolysis and their proposed formation mechanisms?

A5: Secondary reactions, particularly those involving the triethylsilyl radical, yield products like:

- EtHSi═CH2 (m/z = 72): Formed through further decomposition of the primary products. []

- H2SiEt (m/z = 59) and SiH3 (m/z = 31): Formed through various rearrangement and decomposition reactions involving the primary products. []

Q6: How does tetraethylsilane cation dissociate in a low-pressure environment?

A6: Zero-pressure thermal-radiation-induced dissociation (ZTRID) studies of tetraethylsilane cations in a FT-ICR mass spectrometer revealed that they dissociate by cleaving an ethyl group from the silicon. This process occurs on a time scale of seconds and is strongly temperature-dependent. []

Q7: What are some applications of tetraethylsilane in materials science?

A7: Tetraethylsilane serves as a precursor for:

- Silicon Carbide (SiC) Thin Films: It acts as a safe organosilane source for depositing SiC films on Si(111) substrates via chemical vapor deposition (CVD). [, , , ]

- Amorphous Hydrogenated Silicon Carbide (a-SiC:H) Films: Used as a single-source precursor in remote hydrogen microwave plasma CVD for producing a-SiC:H films. []

- Silicon Nanocrystals: Tetraethylsilane, alongside trioctylamine, can be used to synthesize oxidation-resistant Si nanocrystals through thermal or gold-induced decomposition. []

Q8: How does tetraethylsilane contribute to the growth of high-quality SiC films?

A8: The use of tetraethylsilane in SiC film growth requires careful control of process parameters:

- Carbon Control: The high C/Si ratio in tetraethylsilane necessitates controlling its flow rate during CVD to prevent excess carbon incorporation in the SiC film. [, ]

- Void Prevention: Adjusting the flow rate and heating time of tetraethylsilane helps prevent void formation at the SiC/Si interface, leading to smoother and higher-quality films. []

Q9: Can tetraethylsilane be used to create silicon-rich SiC films?

A9: Yes, tetraethylsilane decomposition at 900-1000°C produces silicon-rich SiC materials with a silicon content greater than 60%. Further enrichment can be achieved by introducing small amounts of silane during the process. []

Q10: What role does tetraethylsilane play in the development of fiber optic sensors?

A10: Tetraethylsilane, in conjunction with phenyltriethoxysilane, is used to create hybrid phenyl-silica xerogel films. These films, when affixed to optical fibers, function as sensing elements for detecting n-hexane. []

Q11: How is computational chemistry used to understand tetraethylsilane properties?

A11:

- Density Functional Theory (DFT): DFT calculations help model the electronic structure of tetraethylsilane and understand its bonding characteristics. [, ]

- Transition State Theory: Used in conjunction with DFT to investigate the kinetics and mechanisms of tetraethylsilane decomposition, specifically the competition between β-hydride elimination and bond homolysis. []

- Molecular Dynamics Simulations: Employed to study the behavior of tetraethylsilane in various environments, such as its interaction with other molecules in binary mixtures. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。